molecular formula C16H16N4O B7776101 2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B7776101
M. Wt: 280.32 g/mol
InChI Key: ZFRPWPXSYZHGGD-VCHYOVAHSA-N
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Description

2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a benzylidenehydrazinyl group, a methoxymethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves the condensation of 2-hydrazinyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxymethyl group.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzylidenehydrazinyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N′-benzylidene-2-hydroxymethylbenzohydrazides: These compounds share the benzylidenehydrazinyl group but differ in the rest of the structure.

    2-(1-methylhydrazinyl)pyridine: Similar in having a hydrazinyl group attached to a pyridine ring.

Uniqueness

2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of the methoxymethyl and methyl groups, along with the benzylidenehydrazinyl group, allows for a range of chemical modifications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-[(2E)-2-benzylidenehydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12-8-14(11-21-2)15(9-17)16(19-12)20-18-10-13-6-4-3-5-7-13/h3-8,10H,11H2,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRPWPXSYZHGGD-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC=CC=C2)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC=CC=C2)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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